molecular formula C10H9NO2S B2980101 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one CAS No. 339114-66-8

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one

Cat. No.: B2980101
CAS No.: 339114-66-8
M. Wt: 207.25
InChI Key: PRFAWSSVWVIYRL-IZZDOVSWSA-N
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Description

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one is an organic compound with a complex structure that includes a benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one typically involves the reaction of benzothiophene derivatives with methoxyimino compounds under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiophene ring.

    Reduction: Reduced forms of the methoxyimino group.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzothiophen-1-one
  • 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzofuran-1-one
  • 3-[(1E)-(methoxyimino)methyl]-1,3-dihydro-2-benzopyran-1-one

Uniqueness

This compound is unique due to the presence of the benzothiophene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds like benzofuran and benzopyran derivatives, which have different heterocyclic rings and, consequently, different reactivity and biological activity.

Properties

IUPAC Name

3-[(E)-methoxyiminomethyl]-3H-2-benzothiophen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-11-6-9-7-4-2-3-5-8(7)10(12)14-9/h2-6,9H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFAWSSVWVIYRL-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C2=CC=CC=C2C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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